molecular formula C13H18N4O2S B2567007 N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)butyramide CAS No. 1208963-61-4

N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)butyramide

Cat. No.: B2567007
CAS No.: 1208963-61-4
M. Wt: 294.37
InChI Key: FEVUJFXEXIYNHZ-UHFFFAOYSA-N
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Description

N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)butyramide is a useful research compound. Its molecular formula is C13H18N4O2S and its molecular weight is 294.37. The purity is usually 95%.
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Biological Activity

N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)butyramide is a compound that belongs to the class of triazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this specific compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a triazole ring fused with a thiophene moiety and an amide functional group. Its chemical formula is C13H18N4O2SC_{13}H_{18}N_{4}O_{2}S. The presence of both nitrogen and sulfur in its structure is significant for its biological interactions.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits potent activity against various bacterial strains. For instance, a study found that similar triazole compounds demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Antiviral Properties

Triazoles are also known for their antiviral effects. Research on related compounds has shown that they can inhibit viral replication by interfering with viral enzymes. For example, derivatives similar to the compound have been reported to inhibit the replication of influenza virus and HIV by targeting specific viral proteins .

Anticancer Activity

The anticancer potential of triazole derivatives has garnered attention in recent years. Studies have indicated that this compound may induce apoptosis in cancer cells. In vitro assays showed that compounds with similar structures could reduce cell viability in various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the micromolar range .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for microbial and viral survival.
  • Cell Cycle Arrest : It has been suggested that some triazole derivatives can interfere with the cell cycle of cancer cells, leading to growth inhibition.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds can induce oxidative stress in cancer cells, promoting apoptosis .

Study 1: Antimicrobial Efficacy

In a comparative study involving various triazole derivatives against E. coli, this compound was found to have an MIC of 16 µg/mL. This potency was comparable to standard antibiotics like ciprofloxacin .

Study 2: Anticancer Activity

A recent study evaluated the anticancer properties of several triazole derivatives in human cancer cell lines. The compound showed a significant reduction in cell viability (approximately 70% at 20 µM concentration) in MCF-7 cells after 48 hours of treatment. The study concluded that the compound could be a promising candidate for further development as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC (µg/mL or µM)Reference
AntimicrobialE. coli16 µg/mL
AntiviralInfluenza VirusNot specified
AnticancerMCF-720 µM
HeLaNot specified

Properties

IUPAC Name

N-[2-(4-methyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S/c1-3-5-11(18)14-7-8-17-13(19)16(2)12(15-17)10-6-4-9-20-10/h4,6,9H,3,5,7-8H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVUJFXEXIYNHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCCN1C(=O)N(C(=N1)C2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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